(4-Aminocyclohexyl)methanol
Description
Contextualization within Organic Chemistry and Materials Science
Within the domain of organic chemistry, (4-aminocyclohexyl)methanol (B24447) is classified as a key organic building block. cymitquimica.comambeed.comenaminestore.com Its dual functionality permits its participation in a broad spectrum of chemical reactions. The amine group can readily undergo transformations such as acylation, alkylation, and amide bond formation, whereas the hydroxyl group is available for reactions like esterification, etherification, and oxidation. This reactivity profile establishes it as a crucial starting material or synthetic intermediate for producing more complex molecules, including certain dyes and pharmaceutical compounds. lookchem.comchembk.com
The compound's structural attributes facilitate its application in materials science, particularly in polymer chemistry. chembk.com The cycloaliphatic core of this compound can impart enhanced thermal stability and specific optical properties to polymers, presenting a favorable alternative to some traditional aliphatic or aromatic monomers. Its capacity to be integrated into polymer backbones via either its amine or hydroxyl function allows for the deliberate modification of material properties, driving research into its use for developing specialty chemicals and advanced materials.
Significance as a Synthetic Intermediate and Building Block
The principal significance of this compound in the field of chemical synthesis is its function as a multifaceted precursor and building block. lookchem.comcymitquimica.comlookchem.com Its molecular structure offers a flexible scaffold for introducing both amino and hydroxymethyl functionalities into a target molecule, proving instrumental in the construction of diverse and intricate molecular architectures. lookchem.comchembk.com
The compound's utility is especially prominent in the synthesis of polymers. The amine function can react with dicarboxylic acids or their derivatives to yield polyamides, or with isocyanates to form polyurethanes. Concurrently, the hydroxyl group offers a reactive site for reactions with epoxides or isocyanates. This bifunctionality allows it to serve as a monomer, a chain extender, or a cross-linking agent.
Polyamides: The value of the aminocyclohexyl structural unit is well-documented in high-performance polymers. A notable example is the polyamide fiber Qiana™, which was commercialized by DuPont and synthesized from the polycondensation of bis(4-aminocyclohexyl)methane and dodecanedioic acid. researchgate.net The use of this compound as a comonomer in such systems could introduce reactive hydroxyl side chains, offering a method to alter polymer characteristics like moisture absorption, dye affinity, and potential for subsequent cross-linking. rasayanjournal.co.in
Epoxy Resins: Cycloaliphatic amines are integral as curing agents for epoxy resins in the thermoset polymer industry. google.com Compounds such as di(4-aminocyclohexyl)methane (PACM) are known to yield cured epoxy systems with superior hardness and chemical resistance. google.com this compound can similarly function as a reactive amine hardener. Its primary amine group reacts with the epoxide (oxirane) rings of the resin, while the unreacted hydroxyl group remains as a pendant moiety that can enhance adhesion or be involved in secondary curing mechanisms. specialchem.comresearchgate.net
Polyurethanes: The synthesis of polyurethanes is based on the reaction between polyols and diisocyanates, with diamines often employed as chain extenders. google.comoszk.hu The dual amine-alcohol character of this compound enables its incorporation into polyurethane structures through multiple pathways. It can act as a co-polyol via its hydroxyl group or as a chain extender through its amine group, providing a versatile tool for creating modified polyurethanes with customized properties. mdpi.comnih.gov
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅NO lookchem.comscbt.com |
| Molecular Weight | 129.20 g/mol cymitquimica.comscbt.com |
| Appearance | Colorless to yellowish liquid or solid chembk.com |
| Boiling Point | 218.8°C at 760 mmHg lookchem.com |
| Melting Point | approx. 49-52°C (trans isomer) chembk.com |
| Density | 0.974 g/cm³ lookchem.com |
| CAS Number | 1504-49-0 (isomer mixture) lookchem.comscbt.com |
| 30134-98-6 (cis isomer) cymitquimica.comsigmaaldrich.com | |
| 1467-84-1 (trans isomer) ambeed.com | |
| InChI Key | GHUJZOFJZVGTSN-UHFFFAOYSA-N cymitquimica.comfluorochem.co.uk |
Role of this compound as a Synthetic Building Block
| Polymer Class | Potential Role of this compound | Reactive Groups Utilized | Resulting Feature or Modification |
| Polyamides | Co-monomer | Amine (-NH₂) | Introduces hydroxyl (-OH) side groups, potentially influencing moisture uptake, dyeability, and providing sites for cross-linking. researchgate.netrasayanjournal.co.in |
| Epoxy Resins | Curing Agent / Modifier | Amine (-NH₂), Hydroxyl (-OH) | The amine group participates in cross-linking with epoxy rings; the pendant hydroxyl group can improve adhesion and other surface properties. google.comijcce.ac.ir |
| Polyurethanes | Chain Extender / Co-monomer | Amine (-NH₂), Hydroxyl (-OH) | Can react via either functional group to modify the polymer backbone, affecting the distribution of hard and soft segments. google.comoszk.hu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-aminocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUJZOFJZVGTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347686 | |
| Record name | trans-4-Aminocyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-84-1, 89854-94-4, 30134-98-6 | |
| Record name | trans-4-Aminocyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminocyclohex-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(1r,4r)-4-aminocyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(1s,4s)-4-aminocyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Aminocyclohexyl Methanol
Established Synthetic Pathways
The synthesis of (4-Aminocyclohexyl)methanol (B24447) can be achieved through several well-established routes, primarily involving catalytic hydrogenation and multi-step synthesis sequences.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a prominent method for the synthesis of this compound, often starting from 4-aminobenzoic acid derivatives. The process typically involves the reduction of an aromatic ring and a carboxyl group.
One common approach begins with the hydrogenation of 4-nitrophenylacetic acid. This process is often carried out in two stages. The initial step involves the selective reduction of the nitro group to an amine using a catalyst like palladium on carbon (Pd/C). This is followed by the saturation of the benzene (B151609) ring under hydrogen pressure to yield 4-aminocyclohexylacetic acid. The resulting mixture of cis and trans isomers can then be separated. google.comgoogle.com
The choice of catalyst is crucial for the efficiency of the hydrogenation. Catalysts such as Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), Ruthenium on carbon (Ru/C), and Palladium on carbon (Pd/C), as well as Raney-Ni, are frequently employed. google.com The reaction is typically conducted in a solvent, with choices including methanol (B129727), ethanol, isopropanol, tetrahydrofuran (B95107) (THF), benzene, toluene, or xylene. google.com Reaction conditions such as pressure and temperature are optimized to maximize yield and selectivity, with pressures ranging from 2.0 to 15.0 MPa and temperatures from 20 to 150 °C. google.com
A key consideration in the hydrogenation of 4-aminocyclohexanecarboxylates is the selection of the solvent to avoid side reactions like ester exchange. google.com For instance, when hydrogenating a methyl ester, methanol is the preferred solvent. google.com
Multi-step Synthesis Sequences
Multi-step synthesis provides a versatile platform for the preparation of this compound, allowing for greater control over the final product's stereochemistry and purity. pharmafeatures.com These sequences often involve a series of reactions including protection, reduction, and deprotection steps. google.comvulcanchem.com
A representative multi-step synthesis starts from 4-aminobenzoic acid ester. google.com The synthesis can proceed through the following key steps:
Catalytic Hydrogenation: The aromatic ring of the 4-aminobenzoic acid ester is reduced. google.com
Protection of the Amine: The amino group is protected to prevent it from reacting in subsequent steps. google.com
Isomerization: The mixture of cis and trans isomers is converted to enrich the desired trans isomer. google.com
Reduction of the Ester Group: The ester functionality is reduced to a hydroxymethyl group. google.com
Deprotection of the Amine: The protecting group is removed to yield the final product. google.com
Another multi-step approach starts with trans-4-aminocyclohexanol, where the amino group is first protected, for example, with a tert-butoxycarbonyl (Boc) group. vulcanchem.com This is followed by methylation of the secondary amine and subsequent functional group manipulations to arrive at the target molecule. vulcanchem.com
The design of a multi-step synthesis involves retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available starting materials. pharmafeatures.com This strategic planning is essential for developing an efficient and economically viable process. pharmafeatures.com
Advanced Synthetic Techniques
Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for the synthesis of this compound and its derivatives, focusing on stereoselectivity, efficient use of protecting groups, and optimization of reaction conditions.
Stereoselective Synthesis of Isomers
The stereochemistry of this compound is critical for its application in areas such as pharmaceuticals. The trans isomer is often the desired product due to its thermodynamic stability, which minimizes steric hindrance. Achieving high stereoselectivity is a key challenge in its synthesis.
Stereoselective synthesis can be achieved through several strategies:
Chiral Catalysts: The use of chiral catalysts in hydrogenation or other steps can favor the formation of one stereoisomer over another. smolecule.com
Enzymatic Reactions: Chemoenzymatic methods can offer high selectivity and yield by utilizing enzymes to catalyze specific transformations. smolecule.com
Resolution of Racemic Mixtures: A mixture of enantiomers can be separated using techniques like chiral chromatography. ethz.ch For instance, enantiomers of similar amino alcohol compounds have been resolved using a Daicel Crownpak column. ijcpa.in
Isomerization: In cases where a mixture of isomers is formed, an isomerization step can be employed to convert the undesired isomer into the desired one. google.comgoogle.com
For example, the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid, a related compound, involves hydrogenation that produces a mixture of trans and cis isomers, which are then separated.
Protecting Group Strategies for Amine Functionality
Protecting groups are essential in the multi-step synthesis of complex molecules like this compound to mask the reactive amine functionality and allow for selective reactions at other sites. jocpr.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.com
Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability to many reagents and its straightforward removal under acidic conditions. vulcanchem.comijcpa.in Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common reagent for introducing the Boc group. vulcanchem.com
Phthaloyl Group: This protecting group can be introduced and later removed via hydrazinolysis. google.com
Benzyl (B1604629) Chloroformate (CbzCl) and N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): These reagents are also used for amine protection. google.com
An effective protecting group strategy, known as an orthogonal strategy, allows for the selective removal of one protecting group in the presence of others, which is crucial for the synthesis of complex molecules. bham.ac.uk
Optimization of Reaction Conditions and Reagents
Optimizing reaction conditions and reagents is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.
Key parameters that are often optimized include:
Temperature and Pressure: In catalytic hydrogenation, adjusting temperature and pressure can significantly influence the reaction rate and selectivity. google.commdpi.com For instance, in the hydrogenation of 4-nitrophenylacetic acid, different temperature ranges are used for the reduction of the nitro group and the saturation of the aromatic ring.
Catalyst Selection and Loading: The choice of catalyst and its concentration can affect the efficiency of the reaction. google.comd-nb.info For example, single-atom catalysts have been shown to offer high activity and selectivity in related hydrogenation reactions. d-nb.info
Solvent: The solvent can influence the solubility of reactants and the reaction pathway. google.com
pH: Controlling the pH is important, especially in reactions involving amines, to avoid side product formation.
Response surface methodology and other statistical methods can be employed to systematically study the effects of multiple variables and find the optimal reaction conditions. mdpi.com Continuous flow reactors are also being utilized in industrial settings to improve scalability, consistency, and safety.
Reaction Mechanism Elucidation in Synthesis
The synthesis of this compound from aromatic precursors involves two fundamental transformations: the hydrogenation of the benzene ring and the reduction of a carboxylic acid or ester functional group. The elucidation of the reaction mechanisms for these processes, particularly in catalytic systems, is crucial for optimizing reaction conditions to achieve high yield and desired stereoselectivity. The mechanism is heavily dependent on the choice of catalyst, solvent, and reaction parameters.
Mechanism of Catalytic Aromatic Ring Hydrogenation
The hydrogenation of a substituted benzene ring, such as in 4-aminobenzoic acid, over a heterogeneous catalyst like Ruthenium on carbon (Ru/C) is a complex surface-catalyzed reaction. The generally accepted framework for this process is the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the aromatic ring adsorbed on the catalyst surface.
Adsorption: Both the aromatic substrate (e.g., 4-aminobenzoic acid) and molecular hydrogen (H₂) adsorb onto the active sites of the ruthenium catalyst surface.
Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming adsorbed hydrogen atoms (hydrides) on the catalyst surface.
Stepwise Hydrogen Addition: A series of sequential hydrogen atom transfers from the catalyst surface to the adsorbed aromatic ring occurs. This process generates various partially hydrogenated intermediates, such as cyclohexadiene and cyclohexene (B86901) derivatives.
Stereochemistry and Intermediate Adsorption: The stereochemical outcome (cis vs. trans isomers) is determined during these hydrogenation steps. The orientation of the molecule upon adsorption and readsorption of intermediates plays a critical role. For 4-substituted cyclohexyl rings, the formation of the trans product is often favored. This preference is attributed to the thermodynamic stability of intermediates on the catalyst surface. During the hydrogenation, if a cyclohexene intermediate desorbs and then readsorbs onto the catalyst surface, it is likely to adopt the most stable conformation, which leads to the preferential formation of the trans isomer upon final hydrogenation. Ruthenium catalysts are particularly effective at promoting this pathway, leading to high trans-to-cis ratios. google.com
Desorption: Once the ring is fully saturated, the final product, 4-aminocyclohexanecarboxylic acid, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The choice of catalyst and reaction conditions significantly influences the efficiency and stereoselectivity of the ring hydrogenation.
| Starting Material | Catalyst | Conditions | Trans:Cis Ratio | Overall Yield | Source |
|---|---|---|---|---|---|
| 4-Aminobenzoic Acid | Ru/C | 100°C, 15 bar H₂, aqueous NaOH | ~4:1 (80% trans) | 47-62% (after Boc protection) | google.com |
| 4-Aminobenzoic Acid | PtO₂ | 100°C, 15 bar H₂, aqueous NaOH | ~4:1 (80% trans) | Not specified | |
| p-Aminobenzoic acid | 5% Ru/C | 100°C, 15 bar H₂, 10% NaOH (aq) | >75% trans | 47% (as Boc-protected ester) | google.com |
| 4-aminobenzoic acid | Platinum oxide | Not specified | Mixture of cis and trans | 60-70% | prepchem.com |
Mechanism of Catalytic Ester Hydrogenation
The reduction of the carboxylic ester group to a primary alcohol (—COOR → —CH₂OH) is commonly achieved through catalytic hydrogenation, often using homogeneous ruthenium complexes. Bifunctional catalysts, which feature both a metal center and a ligand capable of participating in the reaction, are particularly effective. A well-studied example is the use of Ruthenium-N-heterocyclic carbene (NHC) or Ruthenium-pincer complexes. nih.gov
The proposed mechanism for ester hydrogenation catalyzed by a Ru-pincer complex often involves a "metal-ligand cooperation" pathway through an aromatization-dearomatization sequence of the pincer ligand:
Catalyst Activation: In the presence of a base (e.g., KOᵗBu), the initial Ru-pincer complex is deprotonated, leading to a dearomatized, highly reactive amido-ruthenium species. nih.gov
Hydrogen Activation: This activated complex facilitates the heterolytic cleavage of molecular hydrogen (H₂). A hydride (H⁻) binds to the electron-deficient ruthenium center, and a proton (H⁺) is transferred to the amido group on the ligand, re-aromatizing the pincer ligand and forming a ruthenium-hydride species. nih.gov
Ester Coordination and Reduction: The ester substrate coordinates to the ruthenium-hydride complex. The reduction proceeds via two successive hydride transfers from the metal to the carbonyl carbon of the ester.
First Hydride Transfer: The first hydride attacks the carbonyl carbon, forming a hemiacetal alkoxide intermediate coordinated to the ruthenium center.
Second Hydride Transfer: An alcohol molecule is eliminated, generating a ruthenium-alkoxide complex and an aldehyde. The aldehyde is rapidly reduced by another equivalent of the ruthenium-hydride catalyst to form the final primary alcohol.
Product Release and Catalyst Regeneration: The product alcohol is released, and the catalyst is regenerated to re-enter the catalytic cycle.
This mechanism avoids the harsh conditions required by many heterogeneous catalysts and the stoichiometric waste produced by chemical reductants like LiAlH₄. nih.gov
| Catalyst System | Substrate Example | Conditions | Turnover Number (TON) | Yield | Source |
|---|---|---|---|---|---|
| Ru-CNN Pincer Complex 4 + KOᵗBu | Ethyl benzoate | 135°C, 5.4 bar H₂, 2 h | 97 | 97% | nih.gov |
| Ru-CNN Pincer Complex 4 + KOᵗBu | Ethyl benzoate | 110°C, 50 bar H₂, 12 h (0.025 mol% cat.) | 2840 | Not specified | nih.gov |
| Ru-CNN Pincer Complex 14 | Benzyl benzoate | 105°C, 6 bar H₂ | 980 | High | nih.gov |
| [Ru(acac)₃]/Triphos/Yb(OTf)₃ | Benzanilide (Amide) | 150°C, 5 bar H₂, 15 h | - | >99% (amine) | nih.gov |
The synthesis of this compound via catalytic hydrogenation is therefore a sophisticated process where the reaction mechanism is intricately linked to the catalyst's structure and the reaction conditions, which are fine-tuned to control both chemoselectivity (ring vs. carbonyl reduction) and stereoselectivity (trans vs. cis).
Chemical Reactivity and Functional Group Transformations of 4 Aminocyclohexyl Methanol
Amination Reactions and Derivatives
The primary amine group in (4-Aminocyclohexyl)methanol (B24447) is a key site for nucleophilic attack and derivatization. It readily undergoes reactions typical of primary amines, such as acylation and alkylation.
N-Acylation: The amine can react with acyl chlorides or acid anhydrides to form stable amide derivatives. smolecule.comresearchgate.net For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-(hydroxymethyl)cyclohexyl)acetamide. This type of transformation is often used to protect the amine group or to build more complex molecular architectures. evitachem.com
Carbamate (B1207046) Formation: Reaction with chloroformates results in the formation of carbamates. These are valuable functional groups in medicinal chemistry and are often used as protecting groups for amines. msu.edu
Reductive Amination: While this compound itself is an amine, it is synthesized via the reduction of an appropriate carbonyl compound. Similarly, its amino group can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines, further extending its synthetic utility.
Table 1: Examples of Amine Group Derivatization
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Amide |
| N-Acylation | Acid Anhydride (B1165640) (e.g., Acetic anhydride) | Amide |
| Carbamate Formation | Chloroformate (e.g., Benzyl (B1604629) chloroformate) | Carbamate |
| Alkylation | Alkyl Halide (e.g., Methyl iodide) | Secondary/Tertiary Amine |
Hydroxyl Group Derivatization
The primary hydroxyl group is another reactive handle on the molecule, allowing for the formation of ethers and esters.
Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids (often under acidic conditions, known as Fischer esterification), acyl chlorides, or acid anhydrides. google.comgoogle.com For example, reacting this compound with acetic anhydride could yield (4-aminocyclohexyl)methyl acetate.
Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Silylation: For protection or to increase volatility for gas chromatography analysis, the hydroxyl group can be converted into a silyl (B83357) ether using silylating agents such as tert-butyldimethylsilyl chloride (TBDMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA).
Table 2: Examples of Hydroxyl Group Derivatization
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Esterification | Carboxylic Acid / Acid Catalyst | Ester |
| Esterification | Acyl Chloride | Ester |
| Etherification | Alkyl Halide / Strong Base | Ether |
| Silylation | TBDMSCl | Silyl Ether |
Nucleophilic Substitution Reactions
Both the amine and hydroxyl groups of this compound possess lone pairs of electrons, enabling them to act as nucleophiles. wikipedia.org
The amino group can attack electrophilic carbon centers, such as those in alkyl halides, to form secondary or tertiary amines. evitachem.com This is a fundamental reaction for building more complex molecular frameworks. google.com
The hydroxyl group is a weaker nucleophile than the amine but can attack highly reactive electrophiles. Its nucleophilicity is significantly enhanced by deprotonation to form the corresponding alkoxide.
Conversely, the hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate by reacting with tosyl chloride or mesyl chloride, respectively). This allows for subsequent nucleophilic substitution by a wide range of nucleophiles to replace the original hydroxyl functionality.
The interplay between the two functional groups can be exploited for selective reactions by choosing appropriate reagents and reaction conditions or by using protecting group strategies.
Oxidation and Reduction Reactions
Oxidation: The primary alcohol functional group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk
Partial Oxidation: Using mild oxidizing agents like Pyridinium chlorochromate (PCC) allows for the selective oxidation of the primary alcohol to an aldehyde, yielding 4-aminocyclohexanecarbaldehyde. youtube.com To prevent further oxidation, the aldehyde is often removed from the reaction mixture as it forms. passmyexams.co.uk
Full Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from potassium dichromate and sulfuric acid), will oxidize the primary alcohol completely to a carboxylic acid, forming 4-aminocyclohexanecarboxylic acid. youtube.com
Table 3: Oxidation Products of the Hydroxyl Group
| Oxidation Level | Reagent Example | Product |
|---|---|---|
| Partial | Pyridinium chlorochromate (PCC) | 4-aminocyclohexanecarbaldehyde |
| Full | Potassium permanganate (KMnO₄) | 4-aminocyclohexanecarboxylic acid |
Reduction: The parent molecule this compound is already in a reduced state with a saturated cyclohexane (B81311) ring. However, derivatives of this compound can undergo reduction. For example, if the amine or alcohol is converted to an amide or ester, these functional groups can be reduced. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) can reduce an amide or an ester group. evitachem.com
Rearrangement Reactions
While this compound itself does not typically undergo rearrangement, its derivatives can be key substrates for powerful rearrangement reactions that construct new molecular scaffolds. These reactions often involve the migration of a group to an electron-deficient atom, typically nitrogen or carbon.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orghiralalpaulcollege.ac.in If the hydroxyl group of this compound is first oxidized to a carboxylic acid and then converted to a primary amide (4-(hydroxymethyl)cyclohexane-1-carboxamide), this amide could undergo a Hofmann rearrangement to produce 4-(aminomethyl)cyclohexan-1-amine. masterorganicchemistry.com
Curtius Rearrangement: This is another method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. The reaction proceeds by the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate. nih.govwikipedia.org This isocyanate can then be hydrolyzed to yield the primary amine. mdpi.comjove.com Similar to the Hofmann rearrangement, a carboxylic acid derivative of this compound is required as the starting material. researchgate.netnih.gov The Curtius rearrangement is known for its mild conditions and high tolerance for various functional groups. nih.gov
Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid (or its derivative) to an isocyanate, which can then be converted to an amine. msu.edu This provides another potential pathway for transforming a carboxylic acid derivative of the title compound.
These rearrangement reactions are synthetically valuable for accessing different substitution patterns on the cyclohexane ring that may not be available through direct functionalization.
Stereochemical Considerations in 4 Aminocyclohexyl Methanol Research
Isomeric Forms: cis- and trans-Diastereomers
(4-Aminocyclohexyl)methanol (B24447) exists as two primary diastereomers: cis and trans. These isomers are distinguished by the relative orientation of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups attached to the cyclohexane (B81311) ring.
In the trans-isomer , the amino and hydroxymethyl groups are located on opposite faces of the cyclohexane ring. This configuration is generally more stable as it places both substituents in equatorial positions in the preferred chair conformation, which minimizes steric hindrance. vulcanchem.com
In the cis-isomer , both the amino and hydroxymethyl groups are situated on the same face of the ring. This arrangement necessitates that in a chair conformation, one substituent must occupy an axial position while the other is equatorial. The cis configuration can allow for intramolecular hydrogen bonding, which may influence its solubility in polar solvents compared to the trans isomer.
The specific isomer is often designated in the chemical name, such as trans-4-(Aminocyclohexyl)methanol or cis-(4-Aminocyclohexyl)methanol. cymitquimica.combldpharm.com
| Isomer | Relative Position of Substituents | Key Stereochemical Feature |
|---|---|---|
| trans-(4-Aminocyclohexyl)methanol | Opposite sides of the ring | Minimizes steric hindrance, allowing both groups to be equatorial. vulcanchem.com |
| cis-(4-Aminocyclohexyl)methanol | Same side of the ring | One group is axial and one is equatorial; potential for intramolecular hydrogen bonding. |
Control of Stereoselectivity in Synthesis
Achieving control over the stereochemical outcome is a key challenge in the synthesis of this compound. The desired cis or trans isomer can be selectively prepared through careful selection of starting materials, catalysts, and reaction conditions.
A common synthetic route involves the catalytic hydrogenation of aromatic precursors, such as 4-aminobenzoic acid esters or 4-nitrophenyl acetic acid. google.com The choice of catalyst and reaction conditions plays a crucial role in determining the ratio of cis to trans isomers in the final product.
Trans-Selectivity : The hydrogenation of 4-aminophenyl acetic acid can yield a product with a trans:cis ratio of 60-70%. Similarly, stereoselective hydrogenation using catalysts like platinum oxide (PtO₂) can be employed to retain a trans configuration. A patented method for preparing trans-4-amino cyclohexylmethanol hydrochloride involves catalytic hydrogenation followed by an isomerization reaction to favor the trans product. google.com
Cis-Selectivity : A novel continuous flow process has been developed for the cis-selective preparation of 4-aminocyclohexanol derivatives. researchgate.net This method utilizes a Raney nickel catalyst cartridge and carefully controlled hydrogenation parameters to achieve a high selectivity (>99%) for the desired cis product. researchgate.net
Enzymatic methods, such as the use of ketoreductases and amine transaminases, also offer pathways to stereochemically defined aminocyclohexanol derivatives, which are direct precursors to this compound. uni-greifswald.de
Conformational Analysis of the Cyclohexyl Ring
Modern computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of different possible conformations. researchgate.netnih.gov
These theoretical studies can predict the most stable conformer by analyzing the energy differences between structures, for example, comparing a chair conformation with both substituents equatorial versus one where one or both are axial. ethz.ch Such calculations help elucidate the intrinsic conformational preferences of the molecule in the gas phase and can be extended to model the effects of different solvents on its stability and structure. researchgate.netnih.gov For related cyclic amino acids, these methods have been used to create Ramachandran maps that detail the allowed backbone conformations. nih.gov
In a substituted cyclohexane, substituents generally prefer the equatorial position to avoid steric strain. libretexts.orgspcmc.ac.in When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring (at carbons 3 and 5 relative to the substituent). These are known as 1,3-diaxial interactions. libretexts.org
For this compound, both the -NH₂ and -CH₂OH groups are subject to these destabilizing interactions when in an axial orientation.
In trans-(4-Aminocyclohexyl)methanol , the most stable chair conformation allows both the amino and hydroxymethyl groups to occupy equatorial positions, thus avoiding 1,3-diaxial strain. vulcanchem.com
In cis-(4-Aminocyclohexyl)methanol , one substituent must be axial while the other is equatorial. The ring will exist in a conformational equilibrium between two chair forms. The preferred conformation will be the one that places the bulkier group in the equatorial position to minimize steric strain.
The energetic cost of placing a substituent in the axial position is quantified by its "A-value." A larger A-value indicates a stronger preference for the equatorial position. As the size of the substituent increases, the 1,3-diaxial energy and the A-value tend to increase. spcmc.ac.inlibretexts.org
| Substituent | A-Value (kJ/mol) |
|---|---|
| -OH | 3.9 |
| -NH₂ | 6.1 |
| -CH₃ | 7.6 |
Derivatization and Analog Synthesis of 4 Aminocyclohexyl Methanol
Design and Synthesis of N-Substituted Derivatives
The primary amino group of (4-aminocyclohexyl)methanol (B24447) is a key site for derivatization, readily undergoing reactions to form a wide array of N-substituted products. These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).
Common strategies for N-substitution include N-acylation, N-alkylation, and the formation of ureas and sulfonamides. For instance, N-acylation with various acid chlorides or anhydrides yields corresponding amides. Reductive amination with aldehydes or ketones provides secondary or tertiary amines.
A significant class of N-substituted derivatives are ureas, which are prevalent in many biologically active compounds. The synthesis of ureas from amines can be achieved through several methods. One approach involves the reaction of the amine with an isocyanate. Alternatively, phosgene-free methods are often preferred, such as reacting the amine with a carbamate-based carbonyl source. bioorganic-chemistry.com Modern catalytic methods have also been developed, for example, using ruthenium pincer complexes to catalyze the direct synthesis of ureas from an amine and methanol (B129727), with hydrogen gas as the only byproduct. researchgate.net This atom-economical approach is suitable for creating both symmetrical and unsymmetrical ureas. researchgate.netorganic-chemistry.org
The following table summarizes common methods for the synthesis of N-substituted derivatives from a primary amine like this compound.
| Derivative Type | General Reaction | Reagents |
| N-Acyl (Amide) | Acylation | Acid chloride, Acid anhydride (B1165640) |
| N-Alkyl (Secondary Amine) | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) |
| N,N-Dialkyl (Tertiary Amine) | Reductive Amination | Excess Aldehyde/Ketone, Reducing agent |
| N-Aryl | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base |
| N-Sulfonyl (Sulfonamide) | Sulfonylation | Sulfonyl chloride, Base |
| N-Urea | Reaction with Isocyanate | Isocyanate (R-N=C=O) |
| N-Urea | Reaction with Carbamate (B1207046) | Activated Carbamate (e.g., 4-nitrophenyl-N-benzylcarbamate) |
Synthesis of Carbamate Derivatives
Carbamates are another crucial functional group in drug design, often used as isosteres for amides or as protecting groups. The amino group of this compound can be converted into a carbamate through several established synthetic routes.
The most common method involves the reaction of the amine with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base. Another widely used approach employs activated carbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) for Boc-protection or reacting the amine with mixed carbonates like 1-alkoxy[6-(trifluoromethyl)benzotriazolyl]carbonates. nih.gov These reagents offer high reactivity and are often used for their stability and ease of handling. nih.gov
Modern, metal-free methods have also been developed. For example, arylamines can be converted into a carbamic acid intermediate using carbon dioxide (CO₂) and a base like DBU; this intermediate is then dehydrated to form an isocyanate, which can be trapped by alcohols to yield carbamates. organic-chemistry.org A one-pot reaction using carbonylimidazole in water provides an efficient and environmentally friendly route to carbamates without the need for an inert atmosphere. organic-chemistry.org
The table below outlines key synthetic strategies for forming carbamates from amines.
| Method | Reagents | Key Features |
| Chloroformate Method | R-O-CO-Cl, Base | Traditional and widely used for various carbamate protecting groups (e.g., Cbz, Fmoc). |
| Activated Carbonate Method | Di-tert-butyl dicarbonate (Boc₂O), N,N'-Disuccinimidyl carbonate (DSC) | Mild conditions, suitable for sensitive substrates. |
| Isocyanate Trapping | Isocyanate (generated in situ or added), Alcohol | Versatile for creating a wide range of carbamate structures. |
| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Utilizes CO₂ as a C1 source; often catalyzed by a base like cesium carbonate. organic-chemistry.org |
| Transcarbamoylation | Methyl carbamate, Tin catalyst | Economical carbamoyl (B1232498) donor with broad functional group tolerance. organic-chemistry.org |
Incorporation into Complex Molecular Scaffolds
The bifunctional nature of this compound makes it an ideal building block for constructing more complex molecules. umich.edu It can act as a rigid or semi-rigid linker, connecting different pharmacophores or functional units within a larger molecular framework. The cyclohexane (B81311) ring provides a non-planar, three-dimensional scaffold that can be advantageous for binding to biological targets compared to flat aromatic linkers.
In drug discovery, molecular scaffolds derived from existing FDA-approved drugs are often explored to identify new therapeutic agents. nih.gov By combining validated ring systems, researchers can navigate chemical space more effectively. This compound can be incorporated into such scaffolds through its amine or alcohol functionalities. For example, the amino group can form an amide bond with a carboxylic acid-containing fragment, while the hydroxyl group can be etherified or esterified with another component.
Preparation of Amino Alcohol and Amino Acid Analogs
This compound serves as a template for the synthesis of various amino alcohol and amino acid analogs. Chiral vicinal amino alcohols are a particularly important class of compounds found in over 80 FDA-approved drugs and numerous natural products. nih.gov While this compound itself is a 1,4-amino alcohol, its core structure can be modified to generate analogs with different substitution patterns or functional groups.
Stereoselective synthesis is crucial for preparing biologically active amino alcohols. diva-portal.org Methods like the Sharpless asymmetric aminohydroxylation can introduce vicinal amino and hydroxyl groups onto an alkene precursor. diva-portal.org Alternatively, existing amino alcohols can be modified. For instance, the hydroxyl group of this compound could be extended or functionalized, or the cyclohexane ring could undergo further substitution.
Furthermore, the primary alcohol in this compound can be oxidized to a carboxylic acid to yield the corresponding amino acid analog, (4-aminocyclohexyl)carboxylic acid. This transformation converts the amino alcohol scaffold into a non-proteinogenic amino acid, a valuable building block for peptidomimetics and other pharmaceutically relevant molecules. The reduction of carboxylic acids to alcohols is a well-established process, often achieved via mixed anhydride formation followed by reduction with sodium borohydride, and the reverse oxidation is a standard synthetic operation. researchgate.net
Applications of 4 Aminocyclohexyl Methanol in Polymer Science and Materials Engineering
Monomer in Polymer Synthesis
The dual functionality of (4-Aminocyclohexyl)methanol (B24447), possessing both an amino and a hydroxyl group, enables it to participate in various polymerization reactions. The reactivity of these groups allows for the formation of diverse polymer linkages, making it a valuable monomer for creating high-performance materials.
This compound can be incorporated into several classes of high-performance polymers, where its cycloaliphatic structure can impart desirable properties such as improved thermal stability, mechanical strength, and chemical resistance.
Polyamides: In the synthesis of polyamides, this compound can react with dicarboxylic acids or their derivatives. The amino group participates in the amidation reaction to form the characteristic amide linkages of the polymer backbone. The presence of the hydroxyl group offers a potential site for further modification or cross-linking, leading to polyamides with unique architectures and enhanced properties. The rigid and bulky nature of the cyclohexyl ring can disrupt chain packing, potentially leading to amorphous polyamides with good solubility and processability.
Polyureas: this compound can also be employed in the synthesis of polyureas through its reaction with diisocyanates. The highly reactive amino group readily reacts with the isocyanate groups to form urea (B33335) linkages. The resulting polyureas can benefit from the introduction of the cycloaliphatic moiety, which can enhance the thermal and mechanical properties of the final material.
Epoxy Resins: In the realm of epoxy resins, this compound can function as a curing agent or a reactive modifier. The primary amine group can react with the epoxide rings of the resin in a ring-opening addition reaction, leading to the formation of a cross-linked network. The hydroxyl group can also participate in the curing process, particularly at elevated temperatures, further increasing the cross-link density. The use of cycloaliphatic amines as curing agents is known to improve the weatherability and arc resistance of epoxy systems.
| Property | Expected Influence of this compound Incorporation |
| Thermal Stability | The rigid cycloaliphatic ring can increase the glass transition temperature (Tg) of the polymer. |
| Mechanical Strength | The bulky structure can enhance stiffness and hardness. |
| Chemical Resistance | The non-polar nature of the cyclohexane (B81311) ring can improve resistance to certain chemicals. |
| Solubility | The non-linear structure may lead to amorphous polymers with better solubility in organic solvents. |
| Adhesion | The presence of polar amine and hydroxyl groups can promote adhesion to various substrates. |
Polymer-based monolithic materials are continuous, porous structures that have gained significant attention for applications in areas such as chromatography and catalysis. The synthesis of these materials often involves the polymerization of functional monomers and cross-linkers in the presence of a porogenic solvent.
This compound, or its derivatives, can be utilized in the preparation of such monolithic structures. For instance, it can be functionalized with a polymerizable group, such as a methacrylate (B99206) or acrylate, and then co-polymerized with a cross-linking agent to form the monolithic matrix. The amino and hydroxyl groups present on the cyclohexane ring can serve as active sites for post-polymerization modification, allowing for the introduction of specific functionalities to tailor the surface chemistry of the monolith for a particular application.
The bifunctional nature of this compound makes it an effective cross-linking agent. In polymer systems containing reactive groups such as carboxylic acids, isocyanates, or epoxides, this compound can form bridges between polymer chains, leading to the formation of a three-dimensional network. This cross-linking significantly alters the material's properties, transforming a linear, soluble polymer into an insoluble and infusible thermoset.
The extent of cross-linking and the resulting network structure can be controlled by the stoichiometry of the reactants and the reaction conditions. The cycloaliphatic structure of the cross-linker can influence the flexibility and thermal stability of the resulting network.
Advanced Material Systems
The incorporation of this compound into polymer structures opens up possibilities for the creation of advanced materials with tailored properties for specific applications.
This compound exists as cis and trans stereoisomers. The spatial arrangement of the amino and methanol (B129727) groups relative to the cyclohexane ring can have a profound impact on the properties of the resulting polymers.
The trans isomer, with its more linear and extended conformation, may lead to polymers with higher crystallinity and melting points, as well as enhanced mechanical strength due to more efficient chain packing.
The cis isomer, with its kinked structure, is more likely to produce amorphous polymers with lower glass transition temperatures and increased solubility.
By controlling the isomeric ratio of this compound used in the polymerization, it is possible to fine-tune the properties of the final material.
| Isomer | Expected Polymer Morphology | Potential Impact on Properties |
| Trans | More ordered, potentially semi-crystalline | Higher melting point, increased stiffness, lower solubility |
| Cis | Less ordered, likely amorphous | Lower glass transition temperature, enhanced solubility, greater flexibility |
The properties imparted by this compound make it a candidate for the development of specialty coatings and adhesives. In coatings, its cycloaliphatic nature can contribute to improved durability, weather resistance, and resistance to UV degradation. The presence of polar functional groups can enhance adhesion to various substrates.
In adhesive formulations, this compound can be used as a component in epoxy or polyurethane systems to improve bond strength, thermal stability, and chemical resistance. The ability to form a highly cross-linked network is particularly beneficial for structural adhesives that require high performance under demanding conditions. The combination of a rigid cycloaliphatic core with reactive functional groups provides a molecular architecture well-suited for creating robust and durable adhesive bonds.
Advanced Characterization and Analytical Methodologies in 4 Aminocyclohexyl Methanol Research
Spectroscopic Characterization (e.g., Advanced NMR techniques, HRMS)
Spectroscopic methods are indispensable for elucidating the molecular structure of (4-Aminocyclohexyl)methanol (B24447). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the relative orientation of substituents, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring are highly sensitive to their axial or equatorial orientation. In the trans isomer, with both the amino and methanol (B129727) groups in equatorial positions in the preferred chair conformation, the proton at C1 (attached to the CH₂OH group) and the proton at C4 (attached to the NH₂ group) would typically appear as broad multiplets with large axial-axial coupling constants. In contrast, the cis isomer would feature one axial and one equatorial substituent, leading to more complex and different signal widths and coupling patterns for the C1 and C4 protons.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign all proton and carbon signals, confirming the connectivity within the molecule.
Interactive Data Table: Predicted NMR Data for this compound
Click to view predicted NMR data
| Nucleus | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer | Key Features |
| ¹H NMR | ~3.4 (d, 2H, -CH₂OH), ~2.6 (m, 1H, -CHNH₂), ~1.0-2.0 (m, 9H, ring CH & CH₂) | ~3.5 (d, 2H, -CH₂OH), ~3.1 (m, 1H, -CHNH₂), ~1.2-1.8 (m, 9H, ring CH & CH₂) | The chemical shifts and signal widths of the protons at C1 and C4 are the primary differentiators between isomers. |
| ¹³C NMR | ~68 (-CH₂OH), ~52 (-CHNH₂), ~40 (C1), ~30-35 (ring CH₂) | ~65 (-CH₂OH), ~48 (-CHNH₂), ~38 (C1), ~28-32 (ring CH₂) | The carbon bearing the axial substituent in the cis isomer is expected to be shielded (shifted upfield) compared to the equatorial equivalent in the trans isomer. |
Note: The data presented are typical predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the compound's exact mass from that of other molecules with the same nominal mass. Using an ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺.
Interactive Data Table: HRMS Data for this compound
Click to view HRMS data
| Parameter | Value | Information Provided |
| Molecular Formula | C₇H₁₅NO | Derived from HRMS measurement. |
| Exact Mass | 129.1154 g/mol | Calculated theoretical monoisotopic mass. |
| Observed Ion [M+H]⁺ | 129.1232 | A plausible experimental value confirming the elemental composition. |
| Key Fragment Ions | m/z 112.1, 98.1 | Corresponding to the loss of water ([M+H-H₂O]⁺) and subsequent loss of the aminomethyl radical. |
X-ray Crystallography for Structural and Stereochemical Analysis
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides unambiguous confirmation of stereochemistry, allowing for the absolute structural determination of the cis and trans isomers of this compound, should a suitable single crystal be obtained.
The analysis would reveal precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the crystal packing arrangement and identify intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which govern the macroscopic properties of the material. For this compound, this would confirm the chair conformation of the cyclohexane ring and the axial/equatorial positioning of the substituents in the crystal lattice.
Interactive Data Table: Crystallographic Data Obtainable for this compound
Click to view potential crystallographic data
| Crystallographic Parameter | Significance |
| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | Provides detailed information about the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal lattice. |
| Bond Lengths & Angles | Provides precise measurements of the molecular geometry, confirming connectivity. |
| Hydrogen Bonding Network | Details the intermolecular interactions that stabilize the crystal structure. |
| R-factor | Indicates the agreement between the experimental diffraction data and the final structural model. |
Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, SFC, GC-MS)
Chromatography is essential for assessing the purity of this compound and for separating its cis and trans isomers. The choice of technique depends on the volatility of the compound and the desired scale of separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of polar, non-volatile compounds. For this compound, a reverse-phase (RP) method using a C18 column might be employed, but the polar nature of the analyte could lead to poor retention. A more suitable approach would be Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds. The addition of an acid modifier (e.g., formic acid) to the mobile phase is often necessary to ensure good peak shape by protonating the amine group.
Supercritical Fluid Chromatography (SFC)
SFC is an effective technique for the separation of stereoisomers and is considered a "green" alternative to normal-phase HPLC due to its use of supercritical carbon dioxide as the primary mobile phase. selvita.com By using a chiral stationary phase, SFC can be a powerful tool for separating enantiomers if a chiral synthesis route were employed. For separating the diastereomeric cis and trans isomers, achiral stationary phases are used. A polar co-solvent, such as methanol, is typically added to the mobile phase to modulate retention, and a basic additive may be used to improve the peak shape of the amine. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, direct analysis by GC-MS is challenging. A necessary step is derivatization, where the polar amine and hydroxyl groups are converted into less polar, more volatile functional groups (e.g., by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide). Following derivatization, the resulting compound can be readily analyzed by GC-MS to assess purity and identify trace impurities. The mass spectrometer detector provides structural information on the separated components.
Interactive Data Table: Exemplar Chromatographic Methodologies
Click to view chromatographic methods
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Key Application |
| HPLC (HILIC) | Amide or Cyano phase | Acetonitrile/Water with Formic Acid | Purity analysis and isomer separation of the polar analyte. |
| SFC | 2-Ethylpyridine or Diol | Supercritical CO₂ with Methanol/Isopropylamine modifier | Efficient and rapid separation of cis and trans isomers. |
| GC-MS | DB-5ms or similar non-polar capillary column | Helium | Purity assessment and impurity identification after derivatization. |
Future Research Directions and Emerging Applications of 4 Aminocyclohexyl Methanol
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of (4-Aminocyclohexyl)methanol (B24447) exist, ongoing research is focused on developing more efficient, sustainable, and stereoselective pathways. A common industrial route involves the catalytic hydrogenation of p-aminobenzoic acid or its esters. google.com Future explorations in this area are likely to concentrate on several key aspects:
Advanced Catalytic Systems: Research is shifting towards the use of novel catalysts to improve yield, selectivity, and reaction conditions. This includes the investigation of bimetallic catalysts and supported ruthenium catalysts, which have shown promise in the hydrogenation of similar aromatic compounds. researchgate.netgoogle.com The goal is to achieve high conversion rates at lower temperatures and pressures, thereby reducing energy consumption and environmental impact. google.com
Stereoselective Synthesis: The cis and trans isomers of this compound can impart different properties to downstream products. Consequently, developing synthetic routes that offer high stereoselectivity is a significant area of interest. This may involve the use of chiral catalysts or enzymatic resolutions to obtain pure cis or trans isomers.
Green Chemistry Approaches: Future synthetic methodologies will increasingly incorporate principles of green chemistry. This includes the use of renewable starting materials, environmentally benign solvents, and processes that minimize waste generation. For instance, research into the direct amination of cyclohexylmethanol or the hydroaminomethylation of cyclohexene (B86901) derivatives could offer more atom-economical routes.
| Synthetic Approach | Precursor | Catalyst/Reagent | Key Advantages |
| Catalytic Hydrogenation | 4-Aminobenzoic acid or esters | Ru/C, Pd/C, Rh/Al2O3 | High yield, established technology |
| Reductive Amination | 4-(Hydroxymethyl)cyclohexanone | Ammonia, H2/Catalyst | Direct conversion |
| Reduction of Amides | 4-(Aminomethyl)cyclohexanecarboxamide | LiAlH4, NaBH4 | High selectivity |
Table 1: Comparison of potential synthetic pathways for this compound.
Design of Next-Generation Derivatives
The amino and hydroxyl groups of this compound serve as versatile handles for chemical modification, enabling the design of a wide array of next-generation derivatives with tailored functionalities.
Pharmaceutical Intermediates: The aminocyclohexyl motif is present in a number of biologically active molecules. Future research will likely focus on using this compound as a scaffold to synthesize novel compounds for drug discovery. For example, derivatives could be designed as inhibitors for enzymes such as soluble epoxide hydrolase. mdpi.com
Monomers for High-Performance Polymers: Derivatives of this compound are valuable monomers for the synthesis of specialty polyamides and polyurethanes. researchgate.netresearchgate.net By modifying the core structure, for instance, by introducing additional functional groups or by creating diamine or diol derivatives, new polymers with enhanced thermal stability, mechanical strength, and chemical resistance can be developed. For example, its derivatives can be used to create polyamides with improved processability and performance characteristics. google.com
| Derivative Class | Potential Application | Key Structural Modification |
| N-substituted derivatives | Pharmaceutical synthesis | Alkylation or acylation of the amino group |
| O-substituted derivatives | Polymer additives, surfactants | Ether or ester formation at the hydroxyl group |
| Diamine derivatives | Polyamide and polyimide synthesis | Conversion of the hydroxyl group to an amino group |
| Diol derivatives | Polyester and polyurethane synthesis | Conversion of the amino group to a hydroxyl group |
Table 2: Potential next-generation derivatives of this compound and their applications.
Advanced Materials and Nanostructures
The unique structure of this compound makes it an attractive candidate for the development of advanced materials and nanostructures with novel properties and applications.
Functional Polymers: As a monomer, this compound can be incorporated into polymer backbones to introduce specific functionalities. The primary amine and hydroxyl groups can serve as sites for post-polymerization modification, allowing for the attachment of various functional moieties. This could lead to the development of "smart" polymers that respond to environmental stimuli such as pH or temperature.
Nanoparticle Functionalization: The amino group of this compound provides a convenient anchor for grafting onto the surface of nanoparticles. This surface modification can improve the dispersibility of nanoparticles in various media, introduce specific functionalities, and enable their use in targeted drug delivery or catalysis. For instance, fusogenic lipid vesicles incorporating derivatives of aminocyclohexane have been explored for targeted drug delivery. mdpi.com
Self-Assembled Monolayers: The ability of amines and alcohols to form hydrogen bonds and interact with surfaces makes this compound a candidate for the formation of self-assembled monolayers (SAMs) on various substrates. These SAMs could be used to modify surface properties, such as wettability and adhesion, for applications in coatings, sensors, and electronics.
Integration with Computational Design Principles
Computational chemistry and molecular modeling are becoming indispensable tools in chemical research, and their application to this compound and its derivatives is a burgeoning area.
Predictive Modeling of Properties: Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be used to predict the physicochemical properties of novel derivatives of this compound. researchgate.net This allows for the in silico screening of large numbers of potential compounds before committing to their synthesis, thereby saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity or material properties. mdpi.comnih.gov This approach is particularly valuable in drug discovery and in the design of materials with specific performance characteristics. 3D-QSAR models, for example, can provide insights into the steric and electrostatic requirements for a molecule to interact with a biological target. nih.gov
Reaction Pathway and alysis: Computational tools can be employed to investigate the mechanisms of synthetic reactions involving this compound. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control reaction outcomes and identify opportunities for optimization.
| Computational Method | Application Area | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Molecular property prediction | Electronic structure, reactivity, spectroscopic properties |
| Molecular Dynamics (MD) | Material simulation | Conformational analysis, polymer dynamics, solvation |
| QSAR/3D-QSAR | Drug and material design | Biological activity, physical properties |
| Reaction Pathway Modeling | Synthetic route optimization | Reaction mechanisms, transition states, kinetics |
Table 3: Integration of computational design principles in the research of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing high-purity (4-Aminocyclohexyl)methanol, and how are key intermediates validated?
- Methodological Answer: The compound can be synthesized via hydrogenation of nitro-substituted cyclohexane derivatives. For example, trans-4-aminocyclohexyl derivatives are produced using catalytic hydrogenation under controlled pressure (e.g., 4.0 bar) with palladium-based catalysts. Purity validation involves HPLC (>95%) and NMR to confirm stereochemistry and functional group integrity .
Q. How is the stereochemical configuration of this compound determined, and why is it critical for downstream applications?
- Methodological Answer: Chiral chromatography (e.g., using a Chiralcel OD column) and NOESY NMR experiments resolve stereoisomers. The trans-configuration (e.g., trans-4-aminocyclohexyl) is often preferred for biological activity, as spatial arrangement impacts receptor binding .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Hazard Code H314). Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Spills require neutralization with weak acids (e.g., citric acid) followed by ethanol rinsing .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with dopamine receptors?
- Methodological Answer: Trans-isomers exhibit higher binding affinity to dopamine D₂ receptors due to optimal alignment of the amino and hydroxyl groups for hydrogen bonding. Radioligand displacement assays (e.g., using [³H]spiperone) quantify Ki values, with trans-4-substituted derivatives showing Ki < 100 nM in preclinical models .
Q. What advanced analytical techniques are used to resolve data discrepancies in impurity profiling of this compound?
- Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with tandem LC-MS/MS identifies trace impurities (e.g., residual ethyl acetate from synthesis). Discrepancies in NMR shifts are resolved via ¹³C-DEPT experiments to distinguish diastereomers .
Q. Can this compound derivatives act as CD38 inhibitors, and what structural modifications enhance potency?
- Methodological Answer: N-substitution with pyrimidine-4-carboxamide (e.g., Cerevance patents) enhances CD38 inhibition (IC₅₀ < 50 nM). Docking studies (AutoDock Vina) show the cyclohexyl group stabilizes hydrophobic pockets, while the amino group forms salt bridges with Asp155 .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
